Manganese telluride (MnTe) is a binary compound formed by manganese and tellurium. It exists in several polymorphic forms, with the most stable being the hexagonal α-MnTe, isostructural to nickeline (NiAs) [, ]. This phase exhibits antiferromagnetic ordering below its Néel temperature (TN) of around 310 K [, , ]. Other polymorphs, such as the metastable wurtzite-type β-MnTe, are also known []. Manganese telluride is classified as a diluted magnetic semiconductor (DMS) due to its magnetic properties arising from the presence of manganese ions with unpaired electrons [, ]. These unique characteristics position MnTe as a material of interest for spintronics, optoelectronics, and thermoelectric applications [, , , ].
Manganese telluride is classified as an inorganic compound with the chemical formula MnTe. It belongs to the category of transition metal chalcogenides, which are compounds formed between transition metals and chalcogen elements like sulfur, selenium, and tellurium. Manganese telluride exhibits interesting electronic and magnetic properties, making it a subject of research in areas such as spintronics and thermoelectric materials .
Manganese telluride can be synthesized through various methods, each offering distinct advantages in terms of scalability and material quality. Key synthesis techniques include:
The molecular structure of manganese telluride is characterized by a zinc blende or wurtzite crystal structure, depending on the synthesis conditions. In its most stable form, manganese telluride exhibits a cubic lattice structure with space group F-43m. The lattice parameters are approximately 6.08 Å for the cubic phase.
The atomic arrangement consists of manganese cations surrounded by tellurium anions, forming a tetrahedral coordination environment. Neutron diffraction studies have confirmed the structural integrity and stoichiometry of synthesized samples .
Manganese telluride participates in various chemical reactions that are crucial for its applications:
The mechanism of action for manganese telluride largely depends on its electronic structure and magnetic properties. Density functional theory simulations indicate that the magnetic behavior transitions from antiferromagnetic to paramagnetic in two-dimensional flakes due to an unbalanced spin population when reduced to monolayers . This property is essential for applications in spintronics where control over electron spin is critical.
Manganese telluride exhibits several notable physical and chemical properties:
Manganese telluride has diverse applications across various fields:
Manganese telluride emerged as a compound of interest during mid-20th-century investigations into magnetic semiconductors. Early studies in the 1950s focused on its anomalous antiferromagnetic behavior and crystal structure, with foundational work by Uchida et al. confirming its Néel temperature (307 K) and hexagonal NiAs-type lattice via magnetic susceptibility measurements [4]. Initial syntheses employed direct reactions between manganese and tellurium powders under vacuum-sealed conditions—a methodology still prevalent in modern solid-state chemistry. The compound’s classification was recently redefined as "altermagnetic" (exhibiting both insulating and conductive states) rather than purely antiferromagnetic, highlighting evolving theoretical frameworks [4] [9].
Manganese telluride crystallizes in two primary phases: the hexagonal NiAs structure (space group P6₃/mmc) with lattice parameters a = 4.12 Å and c = 6.70 Å, and a metastable cubic zincblende form [4] [5]. Its stoichiometry corresponds to Mn²⁺Te²⁻, with manganese exhibiting a +2 oxidation state. Key physical properties include:
Table 1: Essential Properties of Manganese Telluride
Property | Value | Conditions/Notes |
---|---|---|
Molar Mass | 182.54 g/mol | |
Density | 6,000 kg/m³ | Hexagonal phase |
Melting Point | 1,150°C | Approximate [5] [7] |
Band Gap | 0.86 eV (indirect), 1.27 eV (direct) | Antiferromagnetic phase [3] |
Electrical Conductivity | 4,427 S/m | For Mg-doped variant at 803 K [3] |
Néel Temperature (TN) | 307 K | Magnetic ordering transition [4] |
Notably, its electronic structure facilitates unique transport behaviors. The valence band derives from manganese 3d orbitals hybridized with tellurium 5p orbitals, enabling high Seebeck coefficients (>200 μV/K) but intrinsically low electrical conductivity due to carrier scattering [3]. Magnetization studies reveal complex spin-lattice coupling, where phonons (atomic vibrations) modulate interlayer magnetic bonding—a tunable parameter for spintronic devices [9].
Manganese telluride’s versatility arises from synergistic correlations among its structural, magnetic, and electronic degrees of freedom:
Table 2: Dopant Effects on Thermoelectric Performance
Dopant (x) | σ (S/m) | S (μV/K) | κlat (W/m·K) | zT |
---|---|---|---|---|
0 (Pure MnTe) | ~800 | 250 | 2.1 | 0.25 |
0.05 Mg | 4,427 | 180 | 1.3 | 0.6 |
Electrocatalysis: Nanocomposites like MnTe@MnO enhance oxygen evolution reaction (OER) efficiency in water splitting. The porous heterostructure provides a high surface area (151 m²/g) and facilitates Mn²⁺/Mn³⁺ redox transitions at low overpotentials. When deposited on nickel foam, MnTe@MnO achieves sustained OER activity for >30 hours in alkaline media, outperforming noble-metal catalysts (e.g., RuO₂) in cost-adjusted efficiency [2].
Quantum Materials Engineering: As a topological insulator precursor, manganese bismuth telluride (MnBi₂Te₄) leverages MnTe’s magnetic layers to host dissipationless edge currents. Phonon-mediated control of interlayer exchange coupling enables ultrafast (<10⁻¹² s) magnetic switching, relevant for quantum computing architectures [9].
These applications underscore manganese telluride’s role in addressing energy sustainability and advanced electronics challenges. Its adaptable crystal chemistry and compatibility with nanostructuring (e.g., core–shell nanoparticles, 2D flakes) position it as a platform for next-generation functional materials [2] [3] [9].
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